2,5,7-Triazabicyclo[2.2.1]heptane
Description
Properties
CAS No. |
279-43-6 |
|---|---|
Molecular Formula |
C4H9N3 |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2,5,7-triazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C4H9N3/c1-3-6-2-4(5-1)7-3/h3-7H,1-2H2 |
InChI Key |
ADTOVHJRTOIPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2NCC(N1)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5,7-Triazabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the reaction of substituted triketopiperazines with enones, catalyzed by organocatalysts. This reaction proceeds with high yield and enantiomeric ratio, delivering products with natural product scaffolds . Another approach involves the use of Diels-Alder reactions, where furans react with alkene or alkyne dienophiles to generate the bicyclic structure .
Chemical Reactions Analysis
2,5,7-Triazabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common reagents used in these reactions include MCPBA for oxidation, hydrogenation catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "2,5,7-Triazabicyclo[2.2.1]heptane":
Synthesis and Structure
- Triazabicyclo[2.2.1]heptanes: Research has focused on the synthesis, structural stability, and molecular structures of 2,5,7-triazabicyclo[2.2.1]heptane derivatives .
- Polyazapolycyclics: These compounds are part of ongoing efforts to develop polyazapolycyclics . The synthesis occurs through a catalytic reaction between aminoethane derivatives and glyoxal .
*Previous studies have presented syntheses and molecular structures of triazabicyclo[2.2.1]heptanes without using X-ray crystal structure analysis .
Related Compounds and Applications
- 2,5-Diazabicyclo[2.2.1]heptanes: These compounds have applications in asymmetric synthesis, specifically in the addition of diethylzinc to benzaldehyde, with enantioselectivities of up to 78% . They are synthesized using directed ortho metalation .
- (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates: These compounds have been synthesized and evaluated for in vitro antiproliferative activity against cervical, breast, and lung cancer cell lines . Compound 9e displayed significant antiproliferative activity without necrotic cell death and induced apoptosis in tumor cells via the caspase-dependent apoptotic pathway . Compound 9e also showed greater tumor selectivity than human lymphocytes .
- 2-azabicyclo[2.2.1]heptane derivatives: New derivatives of 2-azabicyclo[2.2.1]heptane have been created, with applications described in a patent .
- Heteropolycycles: Optionally substituted analogs of 2,5-diazabicyclo[2.2.2]octane are included among heteropolycycles produced via bis-epoxidation .
- 2,5,7-Trithiabicyclo[2.2.1]heptane: Preparation of 1,4-dibenzyl-2,5,7-trithiabicyclo[2.2.1]heptane has been reported from 1,2-bis-triisopropylsilanylsulfanyl-alkenes under acidic conditions and in the presence of a Lewis acid .
Mechanism of Action
The mechanism by which 2,5,7-Triazabicyclo[2.2.1]heptane exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of nitrogen atoms within the bicyclic framework allows for interactions with different molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Features
The table below highlights key differences between 2,5,7-triazabicyclo[2.2.1]heptane and related bicyclic compounds:
Physical and Chemical Properties
- Polarity and Basicity: The three nitrogen atoms in 2,5,7-triazabicyclo[2.2.1]heptane confer higher polarity and basicity compared to hydrocarbon analogs like Bornane or mono-/diazabicyclo derivatives.
- Thermodynamic Stability: The anomeric effects in 2,5,7-triazabicyclo[2.2.1]heptane stabilize its conformation, reducing ring strain compared to 6-azabicyclo[3.2.0]heptane, which has a more strained cyclopropane moiety .
- Synthetic Accessibility : Unlike 2,5-diazabicyclo[2.2.1]heptane derivatives (often synthesized via Boc-protection routes), the triazabicyclo variant requires catalytic conditions and careful control of NH group reactivity .
Reactivity and Functionalization
- Anomeric Effects: The shortened C–N bonds in 2,5,7-triazabicyclo[2.2.1]heptane (due to n→σ* orbital interactions) contrast with the longer bonds in non-anomeric systems like 3,6-diazabicyclo[3.1.1]heptane . This impacts reactivity in nucleophilic substitutions.
Q & A
Q. What are the common synthetic strategies for preparing 2,5,7-Triazabicycloheptane derivatives?
- Methodological Answer : Derivatives of this scaffold are often synthesized via cycloaddition reactions. For example, phenyl isocyanate or isothiocyanate can react with methyl-substituted intermediates to form cycloadducts, as demonstrated in the synthesis of 2,7-dimethyl-3,5-dioxo-6-phenyl-1,2,6,7-tetraazabicycloheptane. The reaction mechanism involves regioselective [2+2] or [3+2] cycloadditions, with structural confirmation via NMR spectroscopy (e.g., bridgehead proton signals at δ ≈ −0.23 ppm) . Hydrogenation steps and radical-mediated intramolecular reactions (e.g., using sulfuryl chloride and benzoyl peroxide) are also employed to stabilize the bicyclic framework .
Q. How is X-ray crystallography utilized to resolve the molecular structure of 2,5,7-Triazabicycloheptane derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous structural determination. For instance, the orthorhombic crystal system (space group P2₁2₁2₁) was used to resolve N3,N6,2,5,7-pentaphenyl-2,5,7-triazabicycloheptane-3,6-diamine, with lattice parameters a = 9.7427 Å, b = 16.4049 Å, and c = 17.0658 Å. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures .
Advanced Research Questions
Q. How can computational methods predict the stability and energetic properties of 2,5,7-Triazabicycloheptane derivatives?
- Methodological Answer : Density functional theory (DFT) and molecular dynamics simulations are employed to calculate heats of formation (HOFs), bond dissociation energies, and detonation velocities. For bicycloheptane derivatives, the stability of the bicyclic core and substituent effects (e.g., nitro groups) are analyzed to design high-energy-density compounds with low sensitivity. Critical parameters include molecular volume, electron density distribution, and strain energy .
Q. What strategies resolve stereochemical misassignments in bicyclic azabicyclo compounds?
- Methodological Answer : Misassignments (e.g., endo vs. exo stereochemistry) are corrected using combined crystallographic and spectroscopic data. For example, a 2015 review error in 2-azanorbornane stereochemistry was rectified by re-examining X-ray data (e.g., torsion angles and displacement ellipsoids) and comparing experimental NMR shifts with computed spectra. Robust validation pipelines using SHELXD and SHELXE for phasing are recommended .
Q. How are reaction mechanisms elucidated for cycloadditions involving 2,5,7-Triazabicycloheptane intermediates?
- Methodological Answer : Mechanistic studies combine kinetic isotope effects, isotopic labeling, and in situ NMR monitoring. For instance, the reaction of phenyl isocyanate with methyl-substituted precursors proceeds via a stepwise mechanism, with intermediates trapped using low-temperature spectroscopy. Reverse addition pathways are excluded by analyzing deshielding effects on bridgehead protons via [1]H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
